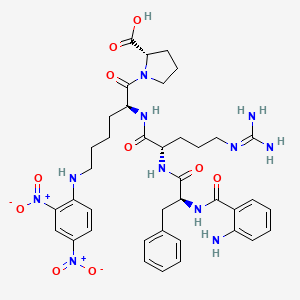

Abz-phe-arg-lys(dnp)-pro-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

化合物2-アミノベンゾイル-L-フェニルアラニル-L-アルギニル-L-リシル-(2,4-ジニトロフェニル)-L-プロリン (Abz-FR-K(Dnp)-P-OH)は、主にアンジオテンシン変換酵素1 (ACE1) 活性の測定に用いられる蛍光基質です。 この化合物の蛍光は、2,4-ジニトロフェニル基によってクエンチされますが、アルギニル-リシル結合が切断されて分離されると、蛍光が回復するため、さまざまな生化学的アッセイに役立ちます .

準備方法

合成経路と反応条件

2-アミノベンゾイル-L-フェニルアラニル-L-アルギニル-L-リシル-(2,4-ジニトロフェニル)-L-プロリンの合成には、固相ペプチド合成 (SPPS) を用いてペプチド鎖を段階的に構築する手法が用いられます。このプロセスには、一般的に以下が含まれます。

カップリング反応: 各アミノ酸は、N,N'-ジイソプロピルカルボジイミド (DIC) やヒドロキシベンゾトリアゾール (HOBt) などの試薬を用いて、成長中のペプチド鎖に順次結合されます。

脱保護ステップ: アミノ酸の保護基は、トリフルオロ酢酸 (TFA) を用いて除去され、さらなるカップリングのための反応性部位が露出されます。

樹脂からの切断: 完成したペプチドは、TFA、水、トリイソプロピルシラン (TIS) などのスカベンジャーを含む切断カクテルを用いて樹脂から切断されます。

工業生産方法

この化合物の工業生産では、同様の原理が用いられますが、収量と純度を最適化して、より大規模に行われます。 自動ペプチド合成装置と高速液体クロマトグラフィー (HPLC) は、一貫性と品質を確保するために一般的に使用されます .

化学反応の分析

反応の種類

2-アミノベンゾイル-L-フェニルアラニル-L-アルギニル-L-リシル-(2,4-ジニトロフェニル)-L-プロリンは、いくつかの種類の反応を起こします。

加水分解: アルギニルとリシル残基の間のペプチド結合は、ACE1 によって加水分解され、2-アミノベンゾイル基と 2,4-ジニトロフェニル基が分離されます。

蛍光クエンチングと放出: 2-アミノベンゾイル基の蛍光は、切断が起こるまで、2,4-ジニトロフェニル基によってクエンチされます。

一般的な試薬と条件

加水分解: 通常、生理学的 pH (7.4) と温度 (37°C) でバッファー溶液中で行われます。

主要な生成物

加水分解反応の主要な生成物は、分離された 2-アミノベンゾイル基と 2,4-ジニトロフェニル基、および残りのペプチド断片です .

科学研究への応用

2-アミノベンゾイル-L-フェニルアラニル-L-アルギニル-L-リシル-(2,4-ジニトロフェニル)-L-プロリンは、科学研究において広く用いられています。

ACE1 活性アッセイ: 血漿、組織、細胞培養物中の ACE1 の活性を測定するための基質として役立ちます。

阻害剤スクリーニング: この化合物は、ACE1 の潜在的な阻害剤をスクリーニングするために使用されます。これは、高血圧や心臓血管疾患の研究に関連しています。

速度論的分析: 研究者は、この化合物を用いて ACE1 および関連する酵素の速度論を研究し、酵素機構や潜在的な治療標的についての知見を得ています

科学的研究の応用

2-aminobenzoyl-L-phenylalanyl-L-arginyl-L-lysyl-(2,4-dinitrophenyl)-L-proline is widely used in scientific research for:

ACE1 Activity Assays: It serves as a substrate to measure the activity of ACE1 in plasma, tissue, and cell cultures.

Inhibitor Screening: The compound is used to screen potential inhibitors of ACE1, which is relevant for hypertension and cardiovascular disease research.

Kinetic Analysis: Researchers use it to study the kinetics of ACE1 and related enzymes, providing insights into enzyme mechanisms and potential therapeutic targets

作用機序

作用機序には、ACE1 によるアルギニルとリシル残基の間のペプチド結合の加水分解が含まれます。この切断により、2-アミノベンゾイル基と 2,4-ジニトロフェニル基が分離され、蛍光が測定可能なほど増加します。 分子標的は ACE1 であり、経路にはペプチド基質の酵素的加水分解が含まれます .

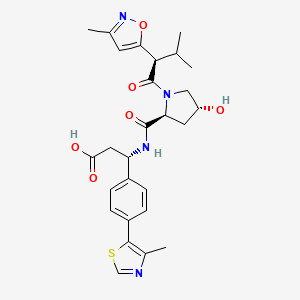

類似化合物との比較

類似化合物

2-アミノベンゾイル-L-フェニルアラニル-L-アルギニル-L-リシル-(2,4-ジニトロフェニル)-L-アラニン: 構造は似ていますが、アミノ酸配列が異なる、ACE1 用の別の蛍光基質です。

2-アミノベンゾイル-L-フェニルアラニル-L-アルギニル-L-リシル-(2,4-ジニトロフェニル)-L-グリシン: プロリンの代わりにグリシンを含む同様の基質です。

独自性

2-アミノベンゾイル-L-フェニルアラニル-L-アルギニル-L-リシル-(2,4-ジニトロフェニル)-L-プロリンは、ACE1 によって最適な切断が行われ、独特の蛍光クエンチング機構が得られる、その特定の配列によって独特です。 このため、正確で感度の高いアッセイに特に役立ちます .

特性

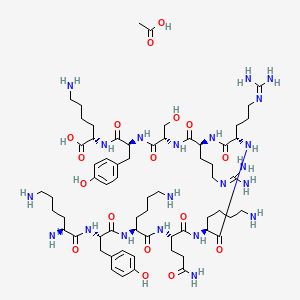

分子式 |

C39H49N11O10 |

|---|---|

分子量 |

831.9 g/mol |

IUPAC名 |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C39H49N11O10/c40-27-13-5-4-12-26(27)34(51)47-31(22-24-10-2-1-3-11-24)36(53)45-29(15-8-20-44-39(41)42)35(52)46-30(37(54)48-21-9-16-32(48)38(55)56)14-6-7-19-43-28-18-17-25(49(57)58)23-33(28)50(59)60/h1-5,10-13,17-18,23,29-32,43H,6-9,14-16,19-22,40H2,(H,45,53)(H,46,52)(H,47,51)(H,55,56)(H4,41,42,44)/t29-,30-,31-,32-/m0/s1 |

InChIキー |

ZEWJTBVOMMZVAU-YDPTYEFTSA-N |

異性体SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4N)C(=O)O |

正規SMILES |

C1CC(N(C1)C(=O)C(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4N)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Glu4]-Oxytocin (acetate)](/img/structure/B10855209.png)

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B10855218.png)

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;hydrochloride](/img/structure/B10855222.png)

![[(2R,3S,4S,5R,6S)-6-[[(2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B10855243.png)

![disodium;[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] phosphate](/img/structure/B10855263.png)